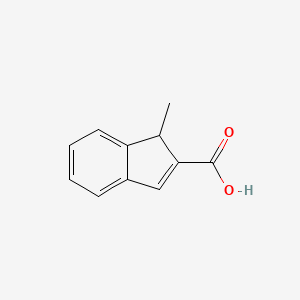

1-methyl-1H-indene-2-carboxylic acid

概要

説明

“1-methyl-1H-indene-2-carboxylic acid” is an organic compound . It’s also known as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” in English .

Synthesis Analysis

The synthesis of “1-methyl-1H-indene-2-carboxylic acid” is complex and usually involves organic synthesis reactions . The specific synthesis methods involve multi-step reactions and typically require equipment and conditions found in organic chemistry laboratories .Molecular Structure Analysis

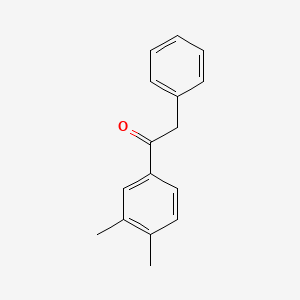

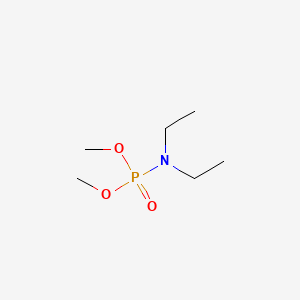

The molecular structure of “1-methyl-1H-indene-2-carboxylic acid” can be viewed using Java or Javascript . The compound has a molecular formula of C11H10O3 .Physical And Chemical Properties Analysis

“1-methyl-1H-indene-2-carboxylic acid” is a colorless liquid with a specific odor . It is stable at room temperature and has good solubility in various organic solvents such as ethanol and ethyl acetate . The compound has a predicted density of 1.246±0.06 g/cm3, a melting point of 59-60 °C, and a boiling point of 297.5±19.0 °C .科学的研究の応用

Corrosion Inhibition

1-methyl-1H-indene-2-carboxylic acid derivatives have shown promise in the field of corrosion inhibition. For instance, Saady et al. (2018) investigated the anti-corrosive behavior of indanones derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, on mild steel in hydrochloric acid solution. Their study revealed that these compounds possess good inhibiting properties for mild steel corrosion, highlighting their potential application in protecting metals against corrosion (Saady et al., 2018).

Polymerization Catalysis

The derivatives of 1-methyl-1H-indene-2-carboxylic acid have been employed in polymerization catalysis. Resconi et al. (2006) explored the use of methylene-bridged metallocenes with 2,2′-methylenebis[1H-indenes] in the polymerization of ethylene and propylene. They found that these compounds are effective in synthesizing various polymers, showcasing the role of these derivatives in advancing polymer chemistry (Resconi et al., 2006).

Synthesis of Functionalized Indene Derivatives

1-methyl-1H-indene-2-carboxylic acid derivatives are significant in synthesizing various functionalized indene derivatives. For instance, Das et al. (2016) presented a new strategy for the catalytic synthesis of substituted 1H-indenes via metalloradical activation, leveraging the reactivity of a Co(III) carbene radical intermediate. This methodology opens up new avenues for constructing functionalized 1H-indene derivatives (Das et al., 2016).

Thermoreversible Polymerization

In the field of materials science, 1-methyl-1H-indene-2-carboxylic acid derivatives have been used in creating polymers with unique properties. Cappelli et al. (2007) synthesized a series of benzofulvene derivatives, including ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, and characterized their capability for spontaneous thermoreversible polymerization. This research highlights the potential of these compounds in developing new polymers with innovative properties (Cappelli et al., 2007).

Safety and Hazards

When handling “1-methyl-1H-indene-2-carboxylic acid”, appropriate protective equipment such as gloves and goggles should be worn . The compound should be handled in a well-ventilated environment to avoid inhalation . It should be stored away from fire sources and oxidizing agents . If the compound is ingested or comes into contact with the skin, medical attention should be sought immediately .

将来の方向性

“1-methyl-1H-indene-2-carboxylic acid” has wide applications in the field of organic synthesis, often being used as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes . Future research could explore its potential uses in other areas of chemistry and biology .

特性

IUPAC Name |

1-methyl-1H-indene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYXPVYPQBAIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496357 | |

| Record name | 1-Methyl-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-indene-2-carboxylic acid | |

CAS RN |

66130-41-4 | |

| Record name | 1-Methyl-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Chloromethyl)-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B3055586.png)

![Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-](/img/structure/B3055593.png)